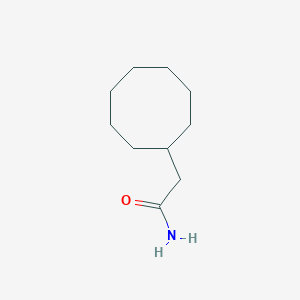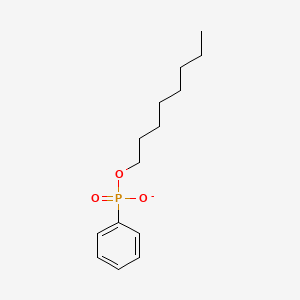
1,2,3-Trithiepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trithiepane is a sulfur-containing heterocyclic compound with the molecular formula C4H8S3 It is characterized by a seven-membered ring structure consisting of three sulfur atoms and four carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Trithiepane can be synthesized through the reaction of bis(trimethylsilyl) sulfide with substituted thiiranes under the catalysis of tetra-butylammonium fluoride. This reaction leads to the formation of 3,7-disubstituted-1,2,5-trithiepanes through a regioselective reaction of a thiosilane intermediate with another molecule of episulfide, followed by intramolecular oxidation of two sulfur units .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves the use of readily available reagents and standard laboratory equipment. The reaction conditions are generally mild, making the process suitable for scale-up in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Trithiepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced sulfur species.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2,3-Trithiepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of sulfur metabolism and enzyme interactions.
Industry: Used in the synthesis of materials with specific chemical properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1,2,3-Trithiepane involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Redox Reactions: It can participate in redox reactions, altering the redox state of cells and affecting cellular processes.
Comparación Con Compuestos Similares
1,2,5-Trithiepane: Another sulfur-containing heterocycle with a similar ring structure but different substitution patterns.
1,4,5-Oxadithiepane: Contains both sulfur and oxygen atoms in the ring, leading to different chemical properties.
1,4-Dithiane: A six-membered ring with two sulfur atoms, used in similar applications but with different reactivity.
Uniqueness of 1,2,3-Trithiepane: this compound is unique due to its specific ring structure and the presence of three sulfur atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
6576-92-7 |
|---|---|
Fórmula molecular |
C4H8S3 |
Peso molecular |
152.3 g/mol |
Nombre IUPAC |
trithiepane |
InChI |
InChI=1S/C4H8S3/c1-2-4-6-7-5-3-1/h1-4H2 |
Clave InChI |
ISTXTKFPGUVKMM-UHFFFAOYSA-N |
SMILES canónico |
C1CCSSSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


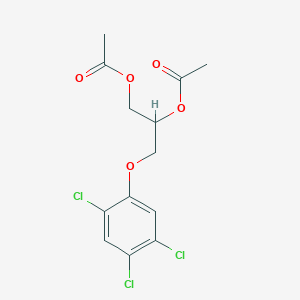
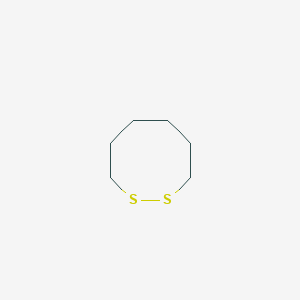
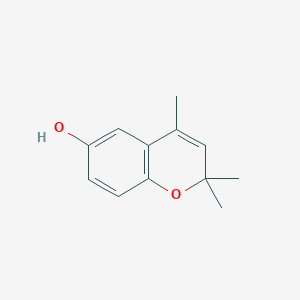

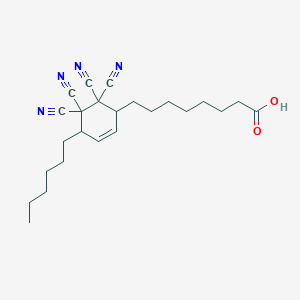
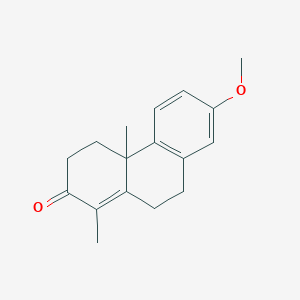
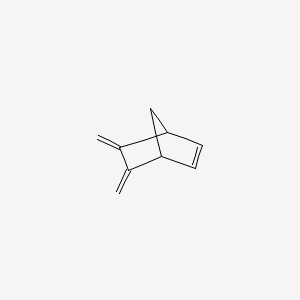
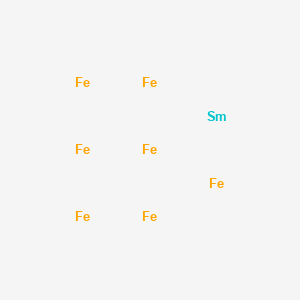
![1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene](/img/structure/B14727247.png)
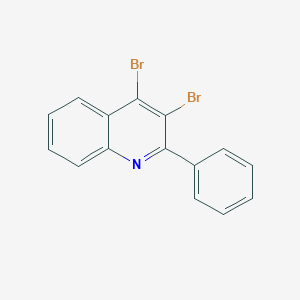
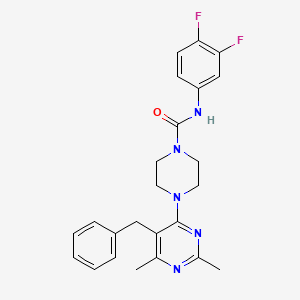
![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)
